REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]([CH3:11])=[C:6]([C:9]#[N:10])[C:7]#[N:8].C(C(C#N)=C(C)C=C[O:20]C)#N.S(=O)(=O)(O)O>>[C:7]([C:6]1[C:9](=[O:20])[NH:10][CH:3]=[CH:4][C:5]=1[CH3:11])#[N:8]
|
Name
|
mixture
|
Quantity
|
69.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=C(C#N)C#N)C)OC
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Name
|
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C=COC)C)C#N
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
water ice
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 30° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 50° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was carried out at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After the reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the obtained crystals were collected by filtration
|
Type
|
WASH
|
Details
|
the crystals were washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
The crystals were air-dried for 1 week
|
Type
|
CUSTOM
|
Details
|
further dried at 70° C. under reduced pressure for 8 hours
|
Duration
|
8 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |